molecular formula C9H10N2O4 B8068447 Amino-(2-nitro-phenyl)-acetic acid methyl ester

Amino-(2-nitro-phenyl)-acetic acid methyl ester

Cat. No.: B8068447
M. Wt: 210.19 g/mol
InChI Key: URNHSHZABXHMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-(2-nitro-phenyl)-acetic acid methyl ester is an organic compound that features both amino and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(2-nitro-phenyl)-acetic acid methyl ester typically involves the nitration of a suitable precursor followed by esterification. One common method is the nitration of 2-nitroaniline, followed by the reaction with chloroacetic acid and subsequent esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Amino-(2-nitro-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Iron and hydrochloric acid.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Amino-(2-nitro-phenyl)-acetic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Amino-(2-nitro-phenyl)-acetic acid methyl ester involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amino group can also participate in hydrogen bonding and other interactions with biomolecules, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar structure but lacks the acetic acid methyl ester group.

    Amino-(4-nitro-phenyl)-acetic acid methyl ester: Similar structure but with the nitro group in a different position.

    2-Amino-3-nitrobenzoic acid methyl ester: Similar structure but with an additional carboxylic acid group.

Uniqueness

Amino-(2-nitro-phenyl)-acetic acid methyl ester is unique due to the presence of both amino and nitro groups on the phenyl ring, along with the acetic acid methyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-2-(2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)8(10)6-4-2-3-5-7(6)11(13)14/h2-5,8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNHSHZABXHMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.